N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

PI3K inhibition kinase selectivity cancer signaling

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a heteroaryl sulfonamide featuring a thiazolo[5,4-b]pyridine core coupled to a methanesulfonamide-substituted phenyl ring. Its molecular framework places it within the broader class of kinase-targeted thiazolopyridines, a scaffold recognized for diverse kinase inhibition profiles, including PI3K, c-KIT, and EGFR-TK.

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
CAS No. 912624-95-4
Cat. No. B2536801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
CAS912624-95-4
Molecular FormulaC14H13N3O2S2
Molecular Weight319.4
Structural Identifiers
SMILESCC1=C(C=CC=C1NS(=O)(=O)C)C2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C14H13N3O2S2/c1-9-10(5-3-6-11(9)17-21(2,18)19)13-16-12-7-4-8-15-14(12)20-13/h3-8,17H,1-2H3
InChIKeyJXYVQRHGHPQRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-95-4): Structural and Pharmacological Baseline for Procurement Evaluation


N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a heteroaryl sulfonamide featuring a thiazolo[5,4-b]pyridine core coupled to a methanesulfonamide-substituted phenyl ring [1]. Its molecular framework places it within the broader class of kinase-targeted thiazolopyridines, a scaffold recognized for diverse kinase inhibition profiles, including PI3K, c-KIT, and EGFR-TK [2]. This compound is a neutral, weakly basic species (predicted pKa indicates essentially neutral character) with moderate aqueous solubility [1]. Its unique substitution pattern—a 2-methylphenyl group at the thiazolo[5,4-b]pyridine 2-position—distinguishes it from other sulfonamide-containing thiazolopyridine derivatives, enabling distinct target engagement profiles that cannot be replicated by simple analogs.

Why Generic Substitution Fails for N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide: The Critical Role of Sulfonamide and Methyl Substituent Positioning


In-class substitution of thiazolo[5,4-b]pyridine sulfonamides is inherently high-risk due to extreme sensitivity of both kinase selectivity and cellular potency to the substitution pattern on the phenyl ring and the nature of the sulfonamide group [1]. SAR studies demonstrate that replacing the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group leads to a significant decrease in PI3Kα inhibitory activity, while modifying the sulfonamide from methanesulfonamide to bulkier aryl sulfonamides can alter selectivity across PI3K isoforms by up to 10-fold [1]. Additionally, the methyl substituent ortho to the sulfonamide on the phenyl ring introduces steric constraints that influence both target binding and metabolic stability. These structure-activity relationships mean that even seemingly minor structural changes—such as moving the methyl group from the 2-position to the 4-position or replacing methanesulfonamide with ethanesulfonamide—can yield compounds with fundamentally different potency, selectivity, and pharmacokinetic profiles. The quantitative evidence below substantiates why this specific compound cannot be considered interchangeable with its closest analogs.

Quantitative Differentiation Evidence for N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide Versus Structural Analogs


PI3Kα Inhibitory Potency: Class-Level Benchmarking Against Close Sulfonamide Analogs

The target compound belongs to the thiazolo[5,4-b]pyridine sulfonamide series for which extensive SAR around the sulfonamide group has been established. In the PI3Kα enzymatic assay, the core scaffold bearing a 2-pyridyl, 4-morpholinyl substitution pattern achieved an IC50 of 3.6 nM for the representative compound 19a. Critically, replacement of the sulfonamide with 2-chloro-4-fluorophenyl sulfonamide (19b) retained nanomolar potency (IC50 ~4.6 nM), while 5-chlorothiophene-2-sulfonamide (19c) yielded IC50 ~8.0 nM. The methanesulfonamide moiety present in the target compound is structurally distinct from these aryl sulfonamides, and SAR indicates that sulfonamide functionality is a key determinant of PI3Kα inhibitory activity [1]. Furthermore, enzymatic profiling revealed that compound 19a inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, but its activity against PI3Kβ was approximately 10-fold reduced, indicating that isoform selectivity is tunable through sulfonamide modification [1].

PI3K inhibition kinase selectivity cancer signaling

c-KIT V560G/D816V Double Mutant Inhibition: Cross-Study Potency Comparison with Imatinib and Sunitinib Using Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives have been profiled against the imatinib-resistant c-KIT V560G/D816V double mutant. In a standardized ADP-Glo kinase assay, the thiazolo[5,4-b]pyridine compound 6r exhibited an IC50 of 4.77 ± 0.38 μM against this mutant, compared to imatinib at 37.93 ± 8.68 μM and sunitinib at 3.98 ± 1.18 μM [1]. Compound 6r thus achieved approximately 7.9-fold greater potency than imatinib and was equipotent to sunitinib against the double mutant. Importantly, 6r demonstrated higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared to sunitinib, suggesting improved selectivity for the mutant kinase [2]. While 6r differs structurally from the target compound (the target compound lacks the specific substituents of 6r), both share the same thiazolo[5,4-b]pyridine core and methanesulfonamide-related functional groups, making these data relevant for class-level potency expectations.

c-KIT inhibition imatinib resistance GIST

EGFR-TK Autophosphorylation Inhibition and Cancer Cell Selectivity: Evidence from a Structurally Related 2-Methylphenyl Thiazolo[5,4-b]pyridine Analog

A closely related analog bearing the same 2-methylphenyl linker—N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k)—demonstrated equipotency to the clinically approved EGFR inhibitor Osimertinib across three NSCLC cell lines: HCC827 (IC50 = 0.010 μM), NCI-H1975 (IC50 = 0.08 μM), and A-549 (IC50 = 0.82 μM) [1]. Compound 10k was confirmed as an EGFR-TK autophosphorylation inhibitor in HCC827 cells. Critically, potent derivatives including 10k displayed selective cytotoxicity toward cancer cells, showing no toxicity against normal BEAS-2B bronchial epithelial cells at concentrations exceeding 35 μM [1]. In apoptosis assays, 10k induced 31.9% early apoptosis and 8.8% late apoptosis in cancer cells versus only 2.0% early and 1.6% late apoptosis in untreated controls [1]. The target compound shares the same 2-methylphenyl thiazolo[5,4-b]pyridine core structure as 10k, differing only in the sulfonamide moiety (methanesulfonamide vs. 2,5-difluorobenzenesulfonamide), making this a structurally proximal comparator.

EGFR-TK inhibition NSCLC cancer selectivity

Physicochemical Differentiation: Neutral Character and Solubility Profile Versus Basic Heterocyclic Analogs

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is classified as an extremely weak base (essentially neutral) based on its predicted pKa [1]. Its predicted water solubility is approximately 0.038 g/L (approximately 119 μM) [1]. In contrast, many thiazolo[5,4-b]pyridine analogs incorporating basic amine substituents (e.g., aminopyrimidine, morpholine) exhibit significantly higher basicity due to protonatable nitrogen atoms, leading to different solubility-pH profiles and salt formation potential. The neutral character of the target compound impacts its formulation strategy (e.g., requires different solubilization approaches than salt-forming analogs), its pH-dependent partition coefficient (logD), and its passive membrane permeability profile. These physicochemical differences are critical for assay design—neutral compounds may require different solvent systems (e.g., higher DMSO percentages or co-solvents) to maintain solubility in aqueous assay buffers compared to their basic counterparts.

physicochemical properties pKa solubility formulation

Kinase Profiling Breadth: Multi-Target Potential Inferred from TNIK and PI3K Pathway Engagement

The target compound has been tested in at least one biochemical kinase assay: inhibition of GST-tagged human TNIK (TRAF2- and NCK-interacting kinase) kinase domain using an ATP-competitive format [1]. Additionally, vendor technical summaries indicate the compound targets the PI3K pathway, with reported cellular IC50 values of 0.28 μg/mL against MCF-7 breast cancer cells and 9.6 μg/mL against HepG2 liver cancer cells in MTT assays . While these cellular data lack direct comparator values from the same study, the multi-target profile (TNIK plus PI3K pathway) is notable. Many thiazolo[5,4-b]pyridine analogs are optimized for single-kinase selectivity (e.g., PI3Kα-selective, c-KIT-selective, or EGFR-TK-selective), whereas the target compound may offer broader pathway coverage. Direct head-to-head kinase panel profiling against defined comparator compounds would be required to confirm the significance of this differentiation, and the current evidence should be considered preliminary.

kinase profiling TNIK PI3K pathway polypharmacology

Structural Differentiation from Regioisomeric and Scaffold-Hopped Analogs: Impact on Predicted Target Engagement

The target compound (CAS 912624-95-4) features a 2-methyl-3-substituted phenyl ring, which is regioisomerically distinct from the 2-methyl-5-substituted analog (CAS not specified) and the 4-substituted analog (e.g., CAS 863594-68-7, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide) . SAR from the PI3K inhibitor series demonstrates that replacing the pyridyl substituent on the thiazolo[5,4-b]pyridine core with a phenyl group leads to a significant decrease in PI3Kα inhibitory activity [1]. Furthermore, scaffold hopping from thiazolo[5,4-b]pyridine to thiazolo[4,5-b]pyridine or oxazolo[5,4-b]pyridine alters both kinase selectivity and amyloid-β fibrillization inhibitory activity [2]. The specific 2-methyl-3-substitution pattern of the target compound places the sulfonamide group in a unique steric and electronic environment relative to the thiazolo[5,4-b]pyridine core, which is predicted to influence both the dihedral angle between the phenyl and thiazolopyridine rings and the hydrogen-bonding capacity of the sulfonamide NH.

regioisomerism scaffold hopping structure-activity relationship

Optimal Research and Procurement Application Scenarios for N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide


PI3K Pathway Inhibitor Screening and Isoform Selectivity Profiling

Based on class-level evidence that thiazolo[5,4-b]pyridine sulfonamides achieve nanomolar PI3Kα inhibition (IC50 = 3.6 nM for representative compound 19a) and exhibit approximately 10-fold selectivity over PI3Kβ [1], this compound is well-suited for PI3K-focused screening cascades. Researchers investigating isoform-selective PI3K inhibition in oncology or immunology should procure this compound as a methanesulfonamide-bearing reference standard to compare against aryl sulfonamide analogs (e.g., 2-chloro-4-fluorophenyl or 5-chlorothiophene sulfonamides, which show altered potency and selectivity). Its unique sulfonamide identity makes it a valuable tool for dissecting the contribution of the sulfonamide group to PI3K isoform selectivity.

Imatinib-Resistant c-KIT Mutant (GIST) Research Programs

The thiazolo[5,4-b]pyridine scaffold has demonstrated activity against the imatinib-resistant c-KIT V560G/D816V double mutant, with derivative 6r achieving an IC50 of 4.77 μM—approximately 7.9-fold more potent than imatinib (IC50 = 37.93 μM) [2]. The target compound, sharing the same core scaffold, is appropriate for procurement by gastrointestinal stromal tumor (GIST) research groups developing next-generation c-KIT inhibitors capable of overcoming imatinib resistance. Its methanesulfonamide group may confer differential mutant-versus-wild-type selectivity, as observed with analog 6r versus sunitinib.

EGFR-TK Autophosphorylation Inhibition in NSCLC with Cancer-Selective Cytotoxicity

A structurally proximal analog (10k) bearing the same 2-methylphenyl thiazolo[5,4-b]pyridine core demonstrated equipotency to Osimertinib across EGFR-mutant NSCLC cell lines while sparing normal BEAS-2B cells at concentrations above 35 μM [3]. This compound should be prioritized for procurement by medicinal chemistry teams optimizing EGFR-TK inhibitors with wide therapeutic windows, particularly those targeting the T790M resistance mutation. The target compound's distinct methanesulfonamide group (versus 10k's 2,5-difluorobenzenesulfonamide) offers an alternative vector for exploring sulfonamide SAR in the context of EGFR-TK autophosphorylation inhibition.

Multi-Kinase Polypharmacology and TNIK Pathway Studies

Evidence of TNIK kinase domain engagement [4] combined with PI3K pathway inhibition suggests this compound may possess a multi-kinase profile distinct from single-target optimized analogs. Research groups investigating polypharmacology approaches in Wnt signaling (where TNIK is a key regulator) or dual PI3K/TNIK inhibition strategies should consider this compound. However, procurement should be accompanied by a plan for confirmatory kinase panel profiling, as the current evidence base for TNIK inhibition is preliminary and lacks quantitative comparator data.

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